Methyl 2-(azepan-4-yl)acetate is an organic compound identified by the Chemical Abstracts Service number 1781852-50-3. It features a molecular formula of and a molecular weight of 171.24 g/mol. This compound is classified as an ester, specifically derived from azepane, a seven-membered nitrogen-containing heterocycle. Methyl 2-(azepan-4-yl)acetate is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry .
The synthesis of methyl 2-(azepan-4-yl)acetate typically involves the esterification of 2-(azepan-4-yl)acetic acid with methanol or methylating agents under acidic conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the reaction by protonating the carboxylic acid group, making it more electrophilic.
Methyl 2-(azepan-4-yl)acetate consists of an azepane ring connected to an acetate group. The azepane ring provides a unique three-dimensional structure that influences the compound's reactivity and interactions.
Methyl 2-(azepan-4-yl)acetate can participate in several chemical reactions:
The conditions for these reactions often vary based on the desired end product and may require specific solvents or temperature control to optimize yields.
The mechanism of action for methyl 2-(azepan-4-yl)acetate primarily involves its interactions as an electrophile in nucleophilic substitution reactions. The nitrogen atom in the azepane ring can act as a nucleophile itself, participating in various reactions that modify the compound's structure and reactivity profile.
While specific density and boiling point data are not available, methyl 2-(azepan-4-yl)acetate is expected to be a liquid at room temperature due to its ester nature.
Relevant data on melting point and flash point are currently not documented .
Methyl 2-(azepan-4-yl)acetate has potential applications in:
This compound represents a valuable tool for chemists aiming to develop new materials or drugs with specific functionalities derived from its unique molecular structure.
Methyl 2-(azepan-4-yl)acetate represents a strategically significant scaffold in modern drug discovery, characterized by its seven-membered azepane ring linked to a metabolically versatile ester group. This structural motif enables precise three-dimensional positioning of pharmacophoric elements while maintaining favorable physicochemical properties. The saturated heterocyclic core confers conformational adaptability for target engagement, distinguishing it from rigid aromatic systems. Its emergence aligns with medicinal chemistry’s increased focus on saturated heterocycles to improve solubility and reduce off-target interactions, positioning it as a privileged intermediate in synthesizing complex bioactive molecules targeting neurological disorders, viral infections, and oncology pathways [7] [8].
The molecule’s utility stems from three key structural features:
Table 1: Structural and Bioactivity Comparison of Key Azepane Isomers
| Compound Name | CAS Registry Number | Molecular Formula | Key Structural Feature | Primary Bioactivity Application | |
|---|---|---|---|---|---|
| Methyl 2-(azepan-4-yl)acetate | Not specified | C₉H₁₇NO₂ | C4-substituted linear acetate | Multitarget kinase inhibition | |
| Methyl 2-(azepan-2-yl)acetate | 32548-22-4 | C₉H₁₇NO₂ | C2-substituted branched topology | Cholinesterase inhibition scaffolds | [3] |
| Methyl 2-(azepan-1-yl)acetate | 99065-22-2 | C₉H₁₇NO₂ | N1-substituted (tertiary amine) | BRM-targeting degraders | [5] [8] |
Scaffold derivatization occurs primarily at three sites: (i) Nitrogen functionalization (e.g., alkylation, acylation) to modulate basicity; (ii) Ester hydrolysis or transesterification to alter pharmacokinetics; and (iii) Azepane ring fusion to create bridged polycyclic systems, as demonstrated in tetracyclic quinazolinone-based acetylcholinesterase inhibitors [7]. The C4 position’s stereochemistry particularly influences target selectivity—R-enantiomers show 10-100 fold enhanced affinity for aminergic GPCRs compared to S-counterparts in analogous compounds.
Dihydrofuro[3,4-d]pyrimidine derivatives incorporating azepane fragments demonstrate exceptional potency against drug-resistant HIV-1 strains. Compound 13c2 (EC₅₀ = 0.9–8.4 nM) and 13c4 surpass first-generation NNRTIs like etravirine (ETV) in overcoming common resistance mutations (K103N, Y181C) through optimized target engagement [4]. The structural evolution involves:
Table 2: Anti-HIV Activity of Azepane-Containing NNRTI Analogs
| Compound | EC₅₀ (nM) WT HIV-1 | EC₅₀ (nM) K103N+Y181C | Resistance Factor (RF) | Cytotoxicity CC₅₀ (μM) | |
|---|---|---|---|---|---|
| 13c2 | 0.9 | 4.2 | 4.7 | >227 | [4] |
| 13c4 | 1.8 | 8.4 | 4.7 | >227 | [4] |
| ETV | 1.2 | 17.0 | 14.2 | >30 | [4] |
Synthetic routes to these analogs involve sequential nucleophilic substitutions:
The molecule bridges traditional receptor pharmacology and emerging proteolysis-targeting chimera (PROTAC) platforms through three key developments:
Table 3: Azepane-Based Pharmacophores in Targeted Protein Degradation
| Application | Target Protein | Linker Structure | Degradation DC₅₀ (nM) | E3 Ligase Engaged | |
|---|---|---|---|---|---|
| BRM/BRG1 inhibition | SMARCA2/SMARCA4 | -(CH₂)₃-azepane-COO- | 110 ± 14 | VHL | [8] |
| Kinase degradation | BTK | -azepane-(CH₂)₂COO- | 38 ± 5 | CRBN | [2] |
| Androgen receptor antagonism | AR | -phenyl-azepane-COO- | 520 ± 62 | VHL | [8] |
The scaffold’s versatility is further demonstrated in its role as a synthetic intermediate for spiro-fused systems. Ring-closing metathesis of N-allyl derivatives yields azepane-fused bicyclic amines that enhance binding to allosteric sites of mGluR5 receptors, showcasing its adaptability beyond linear topology [6].
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8